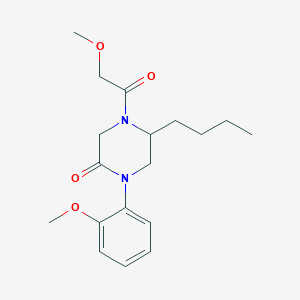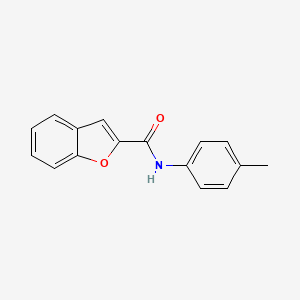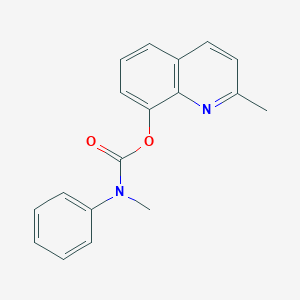![molecular formula C18H20N2O2S B5505409 N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide](/img/structure/B5505409.png)
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide is a chemical compound with potential applications in various fields, including medicinal chemistry. Its synthesis, structure, and properties are of interest for scientific research and development.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of related benzamide derivatives and their complexes has been explored, demonstrating intricate reaction mechanisms and conditions (Adhami et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives can be determined using techniques like X-ray crystallography, as seen in studies of similar compounds. This allows for precise determination of bond lengths, angles, and overall molecular geometry (Fernandes et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives often undergo various chemical reactions, leading to the formation of complex structures. For instance, Bischler-Napieralski reaction has been used to synthesize specific pyrrole derivatives from benzamides (Browne et al., 1981).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility and melting point, can be influenced by the nature of the substituents on the benzamide ring. These properties are crucial for determining the compound's suitability in various applications.
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other molecules are key to understanding the compound's potential uses. For example, the synthesis and characterization of various benzamide derivatives provide insights into their potential biological applications and interactions with biological molecules (Saeed et al., 2015).
科学的研究の応用
Herbicidal Activity
N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide exhibits herbicidal properties. A study by Viste, Cirovetti, and Horrom (1970) on a similar compound, N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, revealed its effectiveness against annual and perennial grasses. This compound shows potential for agricultural applications in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).
Heterocyclic Synthesis
The compound's derivatives are useful in synthesizing various heterocyclic compounds, as demonstrated by Bakhite, Radwan, and El-Dean (2000). They synthesized novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and other related compounds, indicating its utility in creating diverse heterocyclic structures (Bakhite, Radwan, & El-Dean, 2000).
Bulk Heterojunction Solar Cells
In the field of renewable energy, Chu et al. (2011) researched the impact of morphology control in polycarbazole-based bulk heterojunction solar cells. The study involved the use of compounds like N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide to improve the domain structure and hole mobility in solar cells, enhancing their photovoltaic performance (Chu et al., 2011).
Antimicrobial Studies
Tayade, R. Shekar, and Rahim Shekar (2012) synthesized 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, demonstrating its relevance in pharmaceutical and medicinal chemistry for antimicrobial applications (Tayade, R. Shekar, & Rahim Shekar, 2012).
Antiinflammatory Agents
A study on substituted benzamides as non-acidic antiinflammatory drugs, including derivatives of N-[4,5-dimethyl-3-(1-pyrrolidinylcarbonyl)-2-thienyl]benzamide, was conducted by Parate, Chaturvedi, and Kant (2005). They applied 3D-quantitative structure-activity relationship analysis, indicating its potential as an antiinflammatory agent (Parate, Chaturvedi, & Kant, 2005).
Nanostructured Polymer Synthesis
Mallakpour and Soltanian (2011) utilized similar compounds in the synthesis of novel chiral nanostructured poly(esterimide)s. These polymers, containing amino acids and specific linkages, exhibit thermal stability and solubility, suitable for advanced material applications (Mallakpour & Soltanian, 2011).
特性
IUPAC Name |
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-13(2)23-17(15(12)18(22)20-10-6-7-11-20)19-16(21)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKBBDKOPGEUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N2CCCC2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4,5-dimethyl-3-(pyrrolidine-1-carbonyl)thiophen-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-fluorobenzyl)-4-[(1-isopropyl-4-piperidinyl)carbonyl]-1,4-diazepane](/img/structure/B5505326.png)
![methyl 1-[(3,4-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5505333.png)

![2-(9-chloro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B5505355.png)
![4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5505362.png)
![1-tert-butyl-4-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5505369.png)

![N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5505376.png)


![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)

![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)